3-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline
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Overview
Description
3-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline is a member of benzimidazoles.
Scientific Research Applications
Chemosensor Applications : A study by (Shree et al., 2019) developed anthracene/pyrene derivatives integrated with 1H-benzimidazole, demonstrating their effectiveness as chemosensors for Al3+ ions in aqueous solutions. These probes were also applicable for imaging intracellular Al3+ ions in living cells.
Antiproliferative Activity : Research by (Determann et al., 2012) synthesized 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, showing inhibition of cancer-related protein kinases and antiproliferative activity for several cancer cell lines.
Biological Activity of Metal Complexes : A study by (Abdel-Ghani et al., 2013) involved synthesizing Ni(II) and Zn(II) complexes coordinated by benzimidazole, which showed potential biological activity.
DNA Binding and Cytotoxicity : The work by (Paul et al., 2015) synthesized new benzimidazole-based compounds and studied their interactions with DNA, revealing significant cytotoxic effects against various cancer cell lines.
Directing Group for C-H Amination : Zhao et al. (2017) demonstrated the use of 2-(pyridin-2-yl) aniline as a new directing group in C-H amination reactions, indicating its potential in organic synthesis. (Zhao et al., 2017)
Glycogen Phosphorylase Inhibitors : A study by (Galal et al., 2016) synthesized benzimidazol-2-yl-aniline derivatives as inhibitors of glycogen phosphorylase, showing modest inhibitory properties.
Crystal Structure Analysis : The crystal structure of a benzimidazol-2-yl aniline CdII complex was analyzed by (Kim & Kang, 2019), providing insights into its molecular structure and potential applications.
DNA-binding and Antioxidant Activities : Research on silver(I) complexes containing benzimidazole derivatives by (Wu et al., 2014) explored their DNA-binding properties and antioxidant activities.
properties
CAS RN |
881447-85-4 |
---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C19H16N4/c1-2-9-18-17(8-1)22-19(23-18)15-6-3-7-16(11-15)21-13-14-5-4-10-20-12-14/h1-12,21H,13H2,(H,22,23) |
InChI Key |
BVBAHXUGPUGMKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NCC4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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